N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
描述
属性
IUPAC Name |
N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3S/c1-2-26(29(38)33-22-13-7-4-8-14-22)40-31-35-24-16-10-9-15-23(24)28-34-25(30(39)36(28)31)17-18-27(37)32-20-19-21-11-5-3-6-12-21/h3,5-6,9-12,15-16,22,25-26H,2,4,7-8,13-14,17-20H2,1H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWWIMQIQCUIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生物活性
N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a complex chemical compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by:
- A cyclohexyl group
- An imidazo[1,2-c]quinazoline moiety
- A sulfanyl group
- A butanamide functional group
Biological Activity Overview
Research indicates that compounds similar to N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide exhibit various biological activities including anticancer, antibacterial, and anti-inflammatory properties.
Anticancer Activity
Studies have shown that derivatives of quinazoline and imidazole compounds exhibit significant anticancer activity. For instance, a related compound was found to selectively inhibit non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The most active derivative demonstrated a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent cytotoxicity .
| Compound | Cell Line | Log GI(50) |
|---|---|---|
| Compound 4.10 | HOP-92 | -6.01 |
| Compound 4.10 | U251 | -6.00 |
Antibacterial Activity
In vitro studies revealed that certain synthesized compounds based on the imidazoquinazoline framework exhibited notable antibacterial activity against various strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
The mechanisms through which N-cyclohexyl derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Some derivatives act as ligands for specific receptors, leading to altered signaling pathways.
- Induction of Apoptosis : Certain compounds trigger programmed cell death in malignant cells.
Case Studies
Several studies have highlighted the potential therapeutic applications of similar compounds:
-
Study on Anticancer Efficacy : A study published in 2011 synthesized various quinazoline derivatives and evaluated their anticancer properties. The findings indicated that specific modifications in the side chains significantly enhanced their efficacy against cancer cell lines .
"Compound 4.10 was found to be the most anticancer active one, selectively influencing non-small cell lung and CNS cancer cell lines."
- Antibacterial Screening : Another research effort focused on the antibacterial properties of thioacetamide derivatives, demonstrating effective inhibition against pathogenic bacteria .
相似化合物的比较
Key Structural Differences
The compound’s closest analogs, identified in , and 8, differ primarily in the substituents on the carbamoyl ethyl group:
Implications of Substituent Variations
- Phenylethyl (Target Compound): The unsubstituted phenyl group likely maximizes lipophilicity, favoring interactions with hydrophobic binding pockets. However, this may reduce aqueous solubility .
- Its electron-donating nature could modulate electronic properties of the aromatic ring, affecting receptor binding .
常见问题
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazoquinazoline core, followed by sulfanyl group introduction and amide coupling. Key considerations include:
- Core Formation : Cyclocondensation of quinazoline precursors under reflux with catalysts like acetic acid .
- Sulfanyl Incorporation : Thiol-ether coupling using reagents such as thiourea or mercaptoacetamide under nitrogen atmosphere .
- Amide Bond Formation : Coupling with cyclohexylamine derivatives using carbodiimide-based activators (e.g., EDC/HOBt) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Acetic acid, 110°C, 12h | 45–60 | ≥90% |
| Sulfanyl Addition | Thiourea, DMF, 80°C | 30–40 | ≥85% |
| Amide Coupling | EDC, HOBt, DCM, RT | 50–65 | ≥95% |
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of sulfanyl and amide groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 589.22) .
- X-ray Crystallography : Resolves bond angles and stereochemistry of the imidazoquinazoline core .
Q. What preliminary biological screening assays are recommended?
Initial testing focuses on:
- Anticancer Activity : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ reported at 8–12 µM) .
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR inhibition at 75% ± 5% at 10 µM) .
- Solubility : Use of DMSO/PBS mixtures for in vitro studies .
Advanced Research Questions
Q. How can computational methods optimize synthesis yield and selectivity?
Quantum mechanical calculations (e.g., DFT) predict transition states for sulfanyl group incorporation, reducing side reactions. Molecular docking identifies steric clashes in amide coupling, guiding solvent selection (e.g., DCM vs. THF) . Reaction path sampling (RPS) algorithms prioritize conditions with >90% theoretical yield .
Q. What strategies resolve contradictory biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 8 µM vs. 20 µM) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in MTT assays) .
- Compound Stability : HPLC-MS monitors degradation in cell culture media .
- Off-Target Effects : Proteome-wide affinity profiling (e.g., CETSA) identifies non-specific binding .
Q. How to study target protein interactions mechanistically?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) for EGFR (ka = 1.2 × 10⁴ M⁻¹s⁻¹) .
- Cryo-EM : Resolves compound-induced conformational changes in kinase domains .
- Metabolomics : LC-MS tracks downstream metabolic disruptions (e.g., altered glycolysis in treated cells) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and heat (40–60°C) for 48h; monitor via UPLC .
- Plasma Stability : Incubate with human plasma (37°C, 24h); quantify parent compound loss (<15% degradation acceptable) .
Methodological Considerations
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) and moisture control for sulfanyl reactions .
- Data Validation : Use triplicate runs with internal standards (e.g, deuterated analogs) in MS .
- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if applicable.
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